molecular formula C28H22FN3O4 B1677241 MK-0952 CAS No. 934995-87-6

MK-0952

货号 B1677241
CAS 编号: 934995-87-6
分子量: 483.5 g/mol
InChI 键: PSYPBAHXIIVDCJ-FCHUYYIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

MK-0952 is a selective and orally active PDE4 inhibitor . It has an IC50 value of 0.53 nM . MK-0952 has the potential for Alzheimer’s disease study .


Molecular Structure Analysis

The molecular formula of MK-0952 is C28H22FN3O4 . The exact mass is 483.16 . The molecular weight is 483.49 . The structure is solid and white to off-white in color .


Physical And Chemical Properties Analysis

MK-0952 is a solid substance that is white to off-white in color . It has a molecular weight of 483.49 . The solubility of MK-0952 in DMSO is 50 mg/mL .

科研应用

  1. 发现和表征MK-0952:

    • MK-0952已被确认为一种选择性的第4型磷酸二酯酶(PDE4)抑制剂。主要用于治疗长期记忆丧失和轻度认知障碍。MK-0952的发现代表了针对中枢神经系统适应症的PDE4抑制剂开发中的新范式。这种临床候选药物是一种固有的有效抑制剂,在临床前功效测试中表现出有希望的体内结果(Gallant et al., 2010)
  2. 与其他化合物的比较分析:

    • 研究包括将MK-0952与其他默克化合物进行比较研究。这种比较旨在验证有关其在治疗记忆丧失和认知障碍方面有效性的假设。相对于同一类别中的其他化合物,它提供了对其独特特性的更深入了解(Gallant et al., 2010)
  3. 药理学特性:

    • MK-0952表现出显著的药理学特性,是一种固有的有效抑制剂,IC(50)值为0.6 nM。这种高效性表明其在非常低浓度下具有强烈的抑制作用。此外,它显示出有限的全血活性(IC(50)=555 nM),表明具有靶向效应并减少系统性参与(Gallant et al., 2010)
  4. 临床前功效和安全评估:

    • 对MK-0952的评估还包括临床前功效测试和不良反应评估。这些研究对于在进入临床试验之前确定化合物的治疗潜力和安全性至关重要(Gallant et al., 2010)
  5. 临床相关性和潜在应用:

    • 围绕MK-0952的研究具有重要意义,因为它在治疗与记忆有关的疾病方面具有潜在应用。对长期记忆丧失和轻度认知障碍的关注,使MK-0952成为治疗阿尔茨海默病或与年龄相关的认知衰退等疾病的潜在治疗药物(Gallant et al., 2010)

性质

IUPAC Name

(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN3O4/c29-24-12-16(6-9-19(24)21-13-22(21)28(35)36)15-3-1-4-18(11-15)32-14-23(27(34)31-17-7-8-17)25(33)20-5-2-10-30-26(20)32/h1-6,9-12,14,17,21-22H,7-8,13H2,(H,31,34)(H,35,36)/t21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYPBAHXIIVDCJ-FCHUYYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)[C@@H]6C[C@H]6C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarboxylic acid, 2-(3'-(3-((cyclopropylamino)carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-3-fluoro(1,1'-biphenyl)-4-yl)-, (1R,2R)-

CAS RN

934995-87-6
Record name MK-0952
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934995876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0952
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N48GH1UIR0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-0952
Reactant of Route 2
MK-0952
Reactant of Route 3
MK-0952
Reactant of Route 4
MK-0952
Reactant of Route 5
MK-0952
Reactant of Route 6
Reactant of Route 6
MK-0952

Citations

For This Compound
90
Citations
M Gallant, R Aspiotis, S Day, R Dias, D Dubé… - Bioorganic & medicinal …, 2010 - Elsevier
… This effort led to the discovery of the clinical candidate MK-0952, an intrinsically potent … The comparative profiles of MK-0952 and two other Merck compounds are described to validate …
Number of citations: 48 www.sciencedirect.com
PRA Heckman, C Wouters… - Current pharmaceutical …, 2015 - ingentaconnect.com
… in mild to moderate AD patients: the PDE3-I cilostazol is being tested as a co-treatment to the acetylcholinesterase inhibitor donepezil, but with inconsistent results; the PDE4-I MK-0952 …
Number of citations: 150 www.ingentaconnect.com
T Pan, S **e, Y Zhou, J Hu, H Luo, X Li… - Bioorganic & medicinal …, 2019 - Elsevier
A series of tacrine-pyrazolo[3,4-b]pyridine hybrids were synthesised and evaluated as dual cholinesterase (ChE) and phosphodiesterase 4D (PDE4D) inhibitors for the treatment of …
Number of citations: 30 www.sciencedirect.com
F Gao, S Yang, J Wang, G Zhu - Biomedicine & Pharmacotherapy, 2022 - Elsevier
… MK-0952 has been clinically tested and the results have not yet been published. However, a previous article reported that MK-0952 can be used to treat long-term memory loss and mild …
Number of citations: 14 www.sciencedirect.com
T Vanmierlo, P Creemers, S Akkerman… - Behavioural Brain …, 2016 - Elsevier
… For instance, MK-0952 was tested on cognitive impairment in mild to moderate Alzheimer's … Whether MK-0952 and HT-0712 have emetic effects is not yet known. Currently, PDE4-Is …
Number of citations: 109 www.sciencedirect.com
ZZ Wang, Y Zhang, HT Zhang… - Current pharmaceutical …, 2015 - ingentaconnect.com
… To our knowledge, a phase II clinical trial to determine the cognition-enhancing effects of a PDE4 inhibitor candidate (MK-0952; Merck) in humans has been completed but presently, no …
Number of citations: 41 www.ingentaconnect.com
AO Egunlusi, J Joubert - Pharmaceutical Patent Analyst, 2022 - Future Science
Alzheimer’s disease (AD) is characterized by irreversible and progressive damage to neurons and synapses throughout the brain, particularly the brain cortex, leading to profound …
Number of citations: 3 www.future-science.com
Y Yu, Y Zhao, Y Wang, X Huang - Journal of Chemical …, 2023 - journals.sagepub.com
… In fact, several PDE4 inhibitors, such as roflumilast, rolipram, and MK-0952, display antidepressant-like effects and cognitive enhancement. However, there are still no PDE4 inhibitors …
Number of citations: 0 journals.sagepub.com
H Coman, B Nemeş - International journal of Gerontology, 2017 - Elsevier
Up to the present, the identification of neurochemical alterations underlying Alzheimer's disease allowed for the development of the first generation of therapies that are somewhat …
Number of citations: 55 www.sciencedirect.com
OAH Reneerkens, K Rutten, HWM Steinbusch… - …, 2009 - Springer
Rationale One of the major complaints most people face during aging is an impairment in cognitive functioning. This has a negative impact on the quality of daily life and is even more …
Number of citations: 304 link.springer.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。